molecular formula C18H12F3NO4 B8512001 1h-Indole-3-acetic acid,1-benzoyl-5-hydroxy-4-(trifluoromethyl)-

1h-Indole-3-acetic acid,1-benzoyl-5-hydroxy-4-(trifluoromethyl)-

Cat. No. B8512001
M. Wt: 363.3 g/mol
InChI Key: OJGCYPMJJLQULI-UHFFFAOYSA-N
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Patent
US05721347

Procedure details

0.001 mole of 1-benzoyl-5-methoxy-4-trifluoromethyl-3-indolyl acetic acid is added portionwise, with stirring, to 1.5 g. of pyridine hydrochloride at 160°-220°. On cooling, the residue is extracted with saturated sodium bicarbonate solution and made neutral with 1.0N HCl. The solution is then extracted with ether, and the ether extracts washed well with water and dried over sodium sulfate. The ether solution is concentrated to give 1-benzoyl-5-hydroxy-4-trifluoromethyl-3-indolyl acetic acid.
Name
1-benzoyl-5-methoxy-4-trifluoromethyl-3-indolyl acetic acid
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[C:17]2[C:12](=[C:13]([C:20]([F:23])([F:22])[F:21])[C:14]([O:18]C)=[CH:15][CH:16]=2)[C:11]([CH2:24][C:25]([OH:27])=[O:26])=[CH:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1>>[C:1]([N:9]1[C:17]2[C:12](=[C:13]([C:20]([F:21])([F:22])[F:23])[C:14]([OH:18])=[CH:15][CH:16]=2)[C:11]([CH2:24][C:25]([OH:27])=[O:26])=[CH:10]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-benzoyl-5-methoxy-4-trifluoromethyl-3-indolyl acetic acid
Quantity
0.001 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C=C(C2=C(C(=CC=C12)OC)C(F)(F)F)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to 1.5 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 160°-220°
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with ether
WASH
Type
WASH
Details
the ether extracts washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C=C(C2=C(C(=CC=C12)O)C(F)(F)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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